2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid
CAS No.: 1402687-79-9
Cat. No.: VC11479460
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1402687-79-9 |
|---|---|
| Molecular Formula | C11H17F2NO4 |
| Molecular Weight | 265.3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₁H₁₇F₂NO₄ and a molecular weight of 265.3 g/mol. Its IUPAC name reflects the (2R) configuration of the pyrrolidine ring, which distinguishes it from its (2S) enantiomer (CAS: 203866-15-3) . The Boc group at the 1-position and the acetic acid substituent at the 2-position create a bifunctional scaffold amenable to further derivatization. The 4,4-difluoro substitution introduces electron-withdrawing effects that influence ring conformation and reactivity .
Spectral and Physicochemical Properties
While experimental spectral data (e.g., NMR, IR) for this specific enantiomer is scarce, analogs such as (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid exhibit distinct NMR shifts near -120 ppm, indicative of geminal fluorine atoms . The Boc group’s tert-butyl moiety contributes to hydrophobicity (clogP ≈ 1.2), while the carboxylic acid enhances aqueous solubility under basic conditions.
Table 1: Comparative Properties of (2R) and (2S) Enantiomers
Synthetic Routes and Manufacturing
Key Synthetic Strategies
The synthesis typically begins with L-proline or its derivatives. Fluorination at the 4-position is achieved using reagents like Deoxo-Fluor or DAST, followed by Boc protection under standard conditions (Boc₂O, DMAP) . Asymmetric hydrogenation or enzymatic resolution ensures the (2R) configuration. For example, a patented route involves:
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Fluorination: Treatment of 4-ketopyrrolidine with DAST to yield 4,4-difluoropyrrolidine.
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Boc Protection: Reaction with di-tert-butyl dicarbonate in THF.
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Acetic Acid Introduction: Alkylation with bromoacetic acid .
Industrial-Scale Production
PharmaBlock Sciences, a leading supplier, produces this compound under cGMP conditions with a reported yield of 72% . Scalability challenges include controlling enantiomeric excess (ee > 99%) and minimizing defluorination during purification .
Applications in Drug Discovery
Role as a Building Block
The compound’s dual functionality (Boc-protected amine and carboxylic acid) enables its use in:
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Peptide mimetics: The rigid, fluorinated pyrrolidine core mimics proline in bioactive peptides, enhancing metabolic stability .
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Kinase inhibitors: Fluorine atoms improve binding affinity to ATP pockets via hydrophobic interactions .
Case Studies in Medicinal Chemistry
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Antiviral Agents: Incorporation into HCV NS5A inhibitors increased potency (EC₅₀ = 3 nM) by reducing oxidative metabolism .
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Pain Management: Derivatives showed µ-opioid receptor binding (Kᵢ = 12 nM) with reduced off-target effects .
Future Directions
Research Opportunities
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Proteolysis-targeting chimeras (PROTACs): Exploiting the carboxylic acid for E3 ligase recruitment.
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Fluorine-18 labeling: Potential as a PET tracer for neurology .
Challenges
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